2-(Bromomethyl)acrylic acid

Copolymerization Polyester Synthesis Reactivity Ratios

2-(Bromomethyl)acrylic acid (CAS 72707-66-5) is a uniquely bifunctional monomer integrating a polymerizable acrylic acid moiety with a highly reactive bromomethyl electrophile. Unlike standard acrylates or simple alkyl bromides, this compound's dual reactivity enables free-radical polymerization into backbones bearing pendant alkyl bromide handles for post-synthetic modification—critical for biodegradable drug conjugates, C60-grafted hybrid polymers for OPVs, and methotrexate antifolate analogues. Generic substitution with methacrylic acid or bromoethane is chemically infeasible; only this architecture achieves the precision required for advanced macromolecular design. Procure >98% purity material to ensure reproducible incorporation and reliable downstream functionalization.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 72707-66-5
Cat. No. B041221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)acrylic acid
CAS72707-66-5
Synonyms2-(Bromomethyl)propenoic Acid;  α-(Bromomethyl)acrylic Acid;  α-Bromomethacrylic Acid
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC=C(CBr)C(=O)O
InChIInChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
InChIKeyNOOYFQLPKUQDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)acrylic Acid CAS 72707-66-5: A Bifunctional Monomer for Advanced Polymer Synthesis and Targeted Conjugation Chemistry


2-(Bromomethyl)acrylic acid (CAS 72707-66-5) is a dual-functional monomer that integrates a polymerizable acrylic acid moiety with a highly reactive electrophilic bromomethyl group [1]. This unique architecture enables its use as a building block in free-radical polymerizations to generate polymers bearing pendant alkyl bromide functionalities, which serve as versatile handles for subsequent post-polymerization modifications . Its commercial availability in high purity (>98%) from major chemical suppliers, with a defined melting point of 70-73 °C, ensures reliable procurement for research and industrial applications [2].

Why 2-(Bromomethyl)acrylic Acid Cannot Be Replaced by Generic Acrylates or Simple Alkyl Bromides


Generic substitution of 2-(Bromomethyl)acrylic acid with simple monomers like methacrylic acid or non-polymerizable alkyl bromides is not feasible due to the compound's integrated dual reactivity. A standard acrylate provides a polymerization handle but lacks the alkyl bromide functionality required for post-synthetic conjugation [1]. Conversely, a simple alkyl bromide, such as bromoethane, offers an electrophilic site but cannot be incorporated into a polymer backbone [2]. The spatial proximity of the acrylic acid and bromomethyl groups in this molecule enables unique reaction pathways, such as intramolecular cyclizations or the creation of densely functionalized polymer architectures, which are inaccessible when using mixtures of separate monofunctional reagents [3]. This inherent bifunctionality is critical for achieving precise molecular architectures and is a key driver for its selection in advanced materials and medicinal chemistry.

Quantitative Evidence for Selecting 2-(Bromomethyl)acrylic Acid: Reactivity and Performance Benchmarks


Superior Copolymerization Incorporation of 2-(Bromomethyl)acrylic Acid vs. Haloacetic Acids in Unsaturated Polyester Synthesis

In the synthesis of unsaturated copolyesters, 2-(bromomethyl)acrylic acid exhibits significantly higher reactivity compared to chloroacetic or bromoacetic acid. 13C-NMR spectral analysis indicates that the incorporation of 2-(bromomethyl)acrylic acid into the copolymer chain is greater than its proportion in the monomer feed, demonstrating a higher relative reactivity [1]. While exact numerical reactivity ratios (r1, r2) were not calculated, the study's direct comparison of NMR intensities confirms that 2-(bromomethyl)acrylic acid is the more reactive comonomer [2].

Copolymerization Polyester Synthesis Reactivity Ratios

Enabling Post-Polymerization Grafting: A Definitive Advantage over Non-Functionalized Acrylates

2-(Bromomethyl)acrylic acid provides a unique platform for post-polymerization functionalization that is unattainable with standard acrylic acid. In a direct application, poly(2-bromomethyl)acrylic acid, synthesized via free-radical polymerization, was successfully grafted with [60]fullerene (C60) through a two-step nucleophilic substitution process (bromine displacement by azide, followed by reaction with C60) [1]. Poly(acrylic acid) lacks the requisite alkyl bromide handle for this conjugation, making 2-(bromomethyl)acrylic acid the only viable monomer for creating such hybrid organic-inorganic polymer architectures .

Post-Polymerization Modification Fullerene Grafting Functional Polymers

A Validated Intermediate for Methotrexate Analog Synthesis: A Niche over Generic Alkylating Agents

2-(Bromomethyl)acrylic acid is a specifically validated reagent for constructing methotrexate (MTX) analogues, a role for which generic alkylating agents are unsuitable due to the need for both acrylic acid and alkyl bromide functionalities in the same molecule . It is used in the synthesis of key γ-methyleneglutamate-containing MTX analogues, such as 4-amino-4-deoxy-N10-methylpteroyl-β-hydroxyglutamic acid (compound 1) and 4-amino-4-deoxy-10-deazapteroyl-β-hydroxyglutamic acid (compound 2), which were evaluated for antifolate activity [1]. The use of this specific bifunctional monomer is a documented, reproducible step in the published synthetic route for these bioactive compounds .

Medicinal Chemistry Antifolate Synthesis Targeted Therapeutics

Facile Synthesis of α-Methylene-γ-butyrolactones: A Reaction Unique to the Bromomethyl Acrylate Scaffold

2-(Bromomethyl)acrylic acid undergoes a specific reaction with aldehydes and ketones to form α-methylene-γ-butyrolactones, a transformation that is not possible with methacrylic acid or ethyl acrylate . This reaction leverages the unique proximity of the carboxylic acid and the allylic bromide, which facilitates an intramolecular cyclization [1]. The resulting α-methylene-γ-butyrolactone scaffold is a common motif in numerous natural products and biologically active molecules, making this compound a valuable tool for diversity-oriented synthesis .

Organic Synthesis Lactone Formation Natural Product Synthesis

Optimal Use Cases for 2-(Bromomethyl)acrylic Acid Based on Differentiated Performance


Synthesis of Functionalized Biodegradable Copolyesters for Advanced Drug Delivery

Researchers developing biodegradable polymers with pendant functionality for drug conjugation should prioritize 2-(bromomethyl)acrylic acid. Its higher copolymerization reactivity with haloacetic acids, as demonstrated by Mathias et al. [1], ensures efficient incorporation into the polymer backbone, creating a soluble glycolic acid polyester with reactive vinylidine sites. These sites can be crosslinked or used for attaching therapeutic agents, a process not possible with conventional poly(lactic-co-glycolic acid) (PLGA). The resulting copolymers are the first examples of soluble biodegradable glycolic acid polyesters with such reactive functionality [2].

Fabrication of Fullerene-Grafted Polymers for Organic Electronics

For materials scientists creating hybrid polymers for organic photovoltaics or sensors, 2-(bromomethyl)acrylic acid is an essential monomer. The work by Haldorai et al. [3] shows that its polymer can be directly grafted with C60 fullerenes via the pendant bromomethyl groups. This post-polymerization grafting method yields materials that retain both the electronic properties of C60 and the processability of the polymer [4]. This approach offers a distinct advantage over blending C60 with conventional polymers, as it prevents phase separation and ensures a homogeneous material.

Medicinal Chemistry: Construction of Antifolate MTX Analogues

Medicinal chemists engaged in synthesizing novel antifolate therapeutics should select 2-(bromomethyl)acrylic acid as a key building block. It is specifically validated in the peer-reviewed literature for preparing γ-methyleneglutamate-containing methotrexate (MTX) analogues . Using this compound provides a reproducible, literature-supported entry point into this class of molecules, accelerating the synthesis of potential drug candidates. The bifunctional nature of the reagent is critical, as it installs both the acrylic acid and the electrophilic handle required for subsequent conjugation steps [5].

Diversity-Oriented Synthesis of α-Methylene-γ-butyrolactone Libraries

Laboratories focused on generating compound libraries for biological screening should procure 2-(bromomethyl)acrylic acid for its unique ability to react with aldehydes and ketones to form α-methylene-γ-butyrolactones . This privileged scaffold is a core component in many bioactive natural products. The reaction provides a straightforward, one-step method to access this chemical space, a capability not shared by other common acrylic acid derivatives [6]. This makes it a strategic purchase for any group engaged in diversity-oriented synthesis or natural product mimicry.

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